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molecular formula C6H5IOS B1329682 2-Acetyl-5-iodothiophene CAS No. 30955-94-3

2-Acetyl-5-iodothiophene

Cat. No. B1329682
M. Wt: 252.07 g/mol
InChI Key: XBUCSKKBSJSRLJ-UHFFFAOYSA-N
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Patent
US04341957

Procedure details

Starting with the readily available compound, denoted 2, 5-iodo-2-acetylthiophene ##STR2## and using a procedure described by S. Nishimura and E. Imoto, Nippon Kagaku Zasshi 82, 1411 (1961), incorporated by reference herein, one generates 5-cyano-2-acetylthiophene denoted 3 below, ##STR3## The "blocked" form is then generated according to standard methods. See for example W. S. Johnson et al., J. Amer. Chem. Soc. 78, 6300, (1956), incorporated by reference herein. This results in a compound, denoted 4 below, ##STR4## Compound 4 is then reduced with available methods such as the one described by R. F. Nystrom and W. G. Brown, J. Amer. Chem. Soc. 70, 3738 (1948), incorporated by reference herein, and then "deblocked" (see for example W. S. Johnson et al. above) to give 2-acetyl-5-(aminomethyl)thiophene, 5,: ##STR5## Then using standard Claisen condensation techniques, such as described by J. C. Reid and M. Calvin, J. Amer. Chem. Soc. 72, 2948 (1950), incorporated by reference herein, the chelating ligand 1 is synthesized, abbreviated hereafter as TTFA-NH2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC1SC(C(=O)C)=CC=1.[C:10]([C:12]1[S:16][C:15]([C:17](=[O:19])[CH3:18])=[CH:14][CH:13]=1)#[N:11]>>[C:17]([C:15]1[S:16][C:12]([CH2:10][NH2:11])=[CH:13][CH:14]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(S1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C(C)=O
Step Three
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This results in a compound

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC(=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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